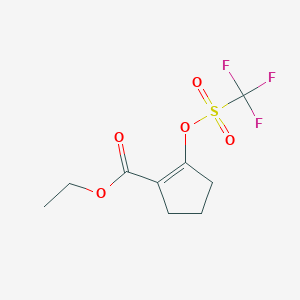
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves catalytic reactions or the use of reagents that can introduce the trifluoromethylsulfonyl group into the desired molecular framework. For instance, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions, which can be utilized for the synthesis of functionalized sulfones with high yield and chemoselectivity (Fernández et al., 2014). Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride has been used as a new versatile sulfonating agent for amines, demonstrating the flexibility in synthesizing sulfonated compounds (Sakamoto et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds often reveals the impact of the trifluoromethylsulfonyl group on the overall molecular geometry and electronic distribution. This group can significantly affect the reactivity, stability, and solubility of the molecule. For instance, the chemo-enzymatic synthesis of related compounds shows how the trifluoromethylsulfonyl group can serve as a chiral building block for complex molecular architectures, indicating its role in stereoselective synthesis (Kuwata et al., 2017).
Chemical Reactions and Properties
The trifluoromethylsulfonyl group enhances the reactivity of compounds towards various chemical transformations. For example, 1,1,1-Trifluoro-3-phenylsulfonylpropene has been prepared as a precursor for trifluoromethylated compounds, showing the versatility of the trifluoromethylsulfonyl group in organic synthesis (Tsuge et al., 1995). Additionally, 3,3,3-Trifluoropropene derivatives have been utilized in 1,3-dipolar cycloaddition reactions, further illustrating the chemical versatility of such structures (Markitanov et al., 2018).
Physical Properties Analysis
The physical properties of compounds containing the trifluoromethylsulfonyl group, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are often tailored through the synthesis of derivatives or analogs. For instance, the synthesis of quaternary carbon-centered chromans indicates the role of specific functional groups in defining the physical properties of the molecules (Hu et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis of Isoxazole Derivatives : It's used in the synthesis of isomeric ethyl 5-(4)-(trifluoromethyl)-4,5-dihydroisoxazole, a compound with potential applications in medicinal chemistry (Markitanov, Timoshenko, & Shermolovich, 2018).
Creation of Stable Phosphorus Ylides : Ethyl 2-oxo-1-cyclopentanecarboxylate, a related compound, is utilized in the synthesis of stable phosphorus ylides and their derivatives (Asghari, Sobhaninia, & Naderi, 2008).
Catalysis in Organic Reactions : 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, another similar compound, acts as a novel and green catalyst for formylating alcohols and amines (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Macrocyclic System Synthesis : Ethyl 2-oxocyclododecanecarboxylate is a key intermediate for synthesizing macrocyclic systems with nitrogen heterocycles (Zoorob, Elsherbini, & Hamama, 2012).
Preparation of Functionalized Indoline Cores : This chemical is used for the efficient preparation of functionalized tricyclic indoline cores, crucial in pharmaceutical chemistry (Lázaro‐Milla, Yanai, & Almendros, 2021).
Carbonylation of Alkanes : It can be used as a reagent for the carbonylation of alkanes under radical-reaction conditions, leading to ethynyl ketones (Uenoyama, Fukuyama, Morimoto, Nobuta, Nagai, & Ryu, 2006).
Synthesis of Functionalized Sulfones : Ethyl glyoxylate N-tosylhydrazone, a related compound, is effective in base-catalyzed sulfa-Michael reactions for synthesizing sulfones (Fernández, Uria, Orbe, Vicario, Reyes, & Carrillo, 2014).
Ring Expansion Reactions : It reacts with tBuOH-tBuOK to produce ethyl 3,5-dioxo-1-cyclooctanecarboxylate, showcasing its utility in organic synthesis (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).
Synthesis of Highly Functionalized Thiazines : In four-component tandem reactions, it's used for synthesizing highly functionalized thiazines (Indumathi, Kumar, & Perumal, 2007).
Arylation Reactions in Organic Synthesis : It undergoes regiospecific arylation, important in the development of various organic compounds (Ackland & Pinhey, 1987).
Trifluoromethylation in Organic Chemistry : Its derivatives are used in trifluoromethylations, enhancing the yields of specific organic reactions (Ohtsuka, Uraguchi, Yamamoto, Tokuhisa, & Yamakawa, 2016).
Electrochemical Reduction of Oxygen : It's used in the electrochemical reduction of oxygen in room-temperature ionic liquids (Buzzeo, Klymenko, Wadhawan, Hardacre, Seddon, & Compton, 2003).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Propiedades
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O5S/c1-2-16-8(13)6-4-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPJHGXVFJDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381586 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate | |
CAS RN |
122539-74-6 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)-1-cyclopentene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



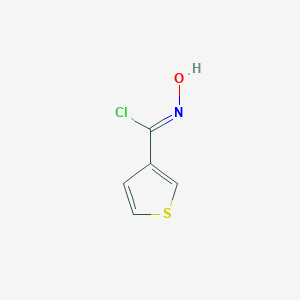


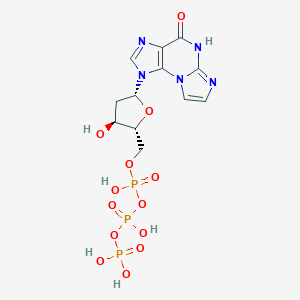

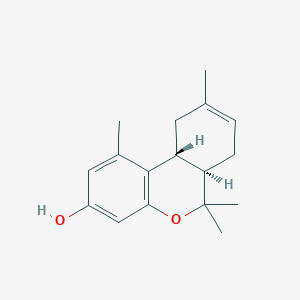
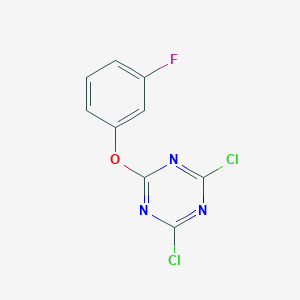
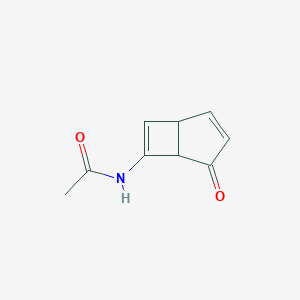
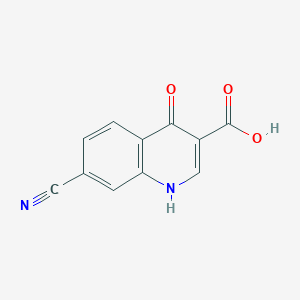

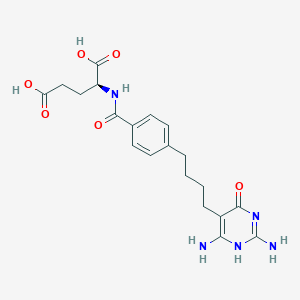
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)

